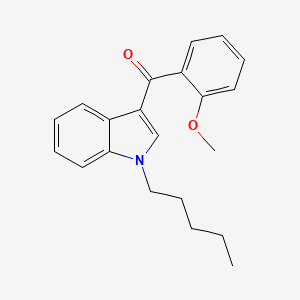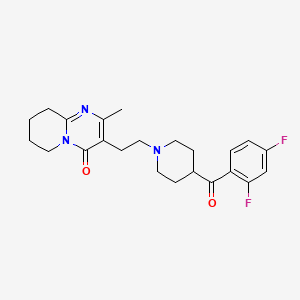
Procymidox-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is a potent inhibitor of the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Procymidox-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the procymidone molecule. The synthetic route typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms into the molecule.
Cyclization: The deuterated precursors undergo cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the deuteration and cyclization reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Utilized in the development of new agricultural fungicides and as a reference standard in pesticide residue analysis.
Mécanisme D'action
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the 14α-demethylase enzyme and the ergosterol biosynthesis pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procymidox-d5: Another deuterated analog of procymidone with similar properties.
Procymidone: The non-deuterated parent compound used as a fungicide.
Uniqueness
Procymidox-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope-labeled compounds. This labeling allows for precise tracing and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
Propriétés
Numéro CAS |
1346603-01-7 |
|---|---|
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
290.173 |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
Clé InChI |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
Synonymes |
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6; 1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6; Dicyclidine-d6; Dicyclidine-d6; Kenolex-d6; Procilex-d6; Procymidone-d6; Procymidor-d6; Procymidox-d6; Salith |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)





![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)


